molecular formula C20H22FN3O2 B2883203 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379985-75-6

2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2883203
CAS No.: 2379985-75-6
M. Wt: 355.413
InChI Key: OBALXJYCBVNMNY-UHFFFAOYSA-N
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Description

2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a fluorophenyl ring and a piperidinyl group linked to a pyrimidin-2-yloxymethyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the cyclopropyl and piperidinyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and the identification of potential therapeutic applications.

Medicine

In medicine, this compound may have potential as a drug candidate. Its unique structure could provide specific interactions with biological targets, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and materials science.

Mechanism of Action

The mechanism of action of 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound with a piperidine moiety similar to 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyrimidine.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropyl group with a fluorophenyl ring and a piperidinyl group linked to a pyrimidin-2-yloxymethyl moiety. This unique structure provides specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-4-2-16(3-5-17)20(8-9-20)18(25)24-12-6-15(7-13-24)14-26-19-22-10-1-11-23-19/h1-5,10-11,15H,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBALXJYCBVNMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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